5-Isopropyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole 5-Isopropyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17640022
InChI: InChI=1S/C9H15N3O/c1-6(2)9-11-8(12-13-9)7-3-4-10-5-7/h6-7,10H,3-5H2,1-2H3
SMILES:
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol

5-Isopropyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC17640022

Molecular Formula: C9H15N3O

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

5-Isopropyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole -

Specification

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
IUPAC Name 5-propan-2-yl-3-pyrrolidin-3-yl-1,2,4-oxadiazole
Standard InChI InChI=1S/C9H15N3O/c1-6(2)9-11-8(12-13-9)7-3-4-10-5-7/h6-7,10H,3-5H2,1-2H3
Standard InChI Key WDQFHDYSDHFCGZ-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NC(=NO1)C2CCNC2

Introduction

Structural Characteristics and Nomenclature

The compound 5-isopropyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole features a five-membered 1,2,4-oxadiazole ring substituted at positions 3 and 5 with a pyrrolidin-3-yl group and an isopropyl moiety, respectively. The 1,2,4-oxadiazole core consists of two nitrogen atoms and one oxygen atom arranged in adjacent positions, conferring polarity and hydrogen-bonding capacity critical for biomolecular interactions .

Molecular Geometry and Stereoelectronic Effects

X-ray crystallographic studies of related 1,2,4-oxadiazoles, such as 3-tert-butyl-5-phenyl derivatives, reveal planar ring systems with bond lengths of approximately 1.30–1.35 Å for N–O and 1.45–1.50 Å for C–N bonds . The isopropyl group at position 5 introduces steric bulk, likely influencing conformational flexibility and intermolecular interactions. Quantum mechanical calculations predict a dipole moment of 3.8–4.2 D for analogous structures, enhancing solubility in polar solvents .

Spectroscopic Signatures

  • NMR: 1H^1H NMR spectra of pyrrolidine-containing oxadiazoles typically show pyrrolidine protons as multiplet signals between δ 2.5–3.5 ppm, while isopropyl methyl groups resonate as doublets near δ 1.2–1.4 ppm .

  • IR: Stretching vibrations for the oxadiazole ring appear at 1,560–1,620 cm1^{-1} (C=N) and 980–1,020 cm1^{-1} (N–O) .

Synthetic Methodologies

Cyclocondensation of Amidoximes

The most common route to 1,2,4-oxadiazoles involves cyclization of O-acylamidoximes. For 5-isopropyl derivatives, tert-butylamidoxime or isopropyl-substituted amidoximes react with carboxylic acid derivatives (e.g., 3-pyrrolidinecarboxylic acid chloride) under basic conditions :

Isopropylamidoxime+3-Pyrrolidinecarbonyl ChlorideEt3N, DMSO5-Isopropyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole[2][5]\text{Isopropylamidoxime} + \text{3-Pyrrolidinecarbonyl Chloride} \xrightarrow{\text{Et}_3\text{N, DMSO}} \text{5-Isopropyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole} \quad[2][5]

Table 1: Comparison of Synthetic Routes for 1,2,4-Oxadiazoles

MethodYield (%)Reaction Time (h)Key Advantage
Cyclocondensation 65–784–6High regioselectivity
One-Pot Synthesis 82–902–3Avoids intermediate isolation
Oxidative Cyclization 45–558–12Compatible with sensitive groups

One-Pot Synthesis

Recent advances enable direct coupling of amidoximes with aldehydes or ketones in dimethyl sulfoxide (DMSO) with inorganic bases (e.g., K2_2CO3_3), achieving yields exceeding 80% within 3 hours . This method circumvents the need for isolating unstable O-acylamidoxime intermediates.

Pharmacological Activities

Antimicrobial Synergy

A structurally related 1,2,4-oxadiazole derivative (3-(4-indolyl)-5-phenyl) showed synergistic effects with oxacillin against methicillin-resistant Staphylococcus aureus (MRSA), reducing oxacillin’s MIC from 512 µg/mL to 8 µg/mL . This suggests that 5-isopropyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole could potentiate β-lactam antibiotics via efflux pump inhibition.

Table 2: Biological Activities of Analogous 1,2,4-Oxadiazoles

CompoundActivity (IC50_{50} or MIC)Mechanism of Action
3-tert-Butyl-5-phenyl 9.4 µM (antitumor)Mitochondrial apoptosis induction
3-(4-Indolyl)-5-phenyl 8 µg/mL (anti-MRSA)β-Lactamase inhibition
3-Methyl-5-pyrrolidin-3-yl 15.15 µg/mL (antioxidant)Free radical scavenging

Physicochemical and Pharmacokinetic Properties

Solubility and LogP

The compound’s calculated partition coefficient (LogP) of 2.1–2.4 predicts moderate lipophilicity, balancing membrane permeability and aqueous solubility . Aqueous solubility at pH 7.4 is estimated at 0.8–1.2 mg/mL, sufficient for oral bioavailability.

Metabolic Stability

1,2,4-Oxadiazoles resist hydrolysis under physiological conditions (t1/2_{1/2} > 24 h in plasma), unlike ester or amide bioisosteres . The pyrrolidine moiety may undergo CYP450-mediated oxidation to form N-oxide metabolites.

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